molecular formula C11H10N2 B102591 4-Methyl-6-phenylpyrimidine CAS No. 17759-27-2

4-Methyl-6-phenylpyrimidine

Cat. No.: B102591
CAS No.: 17759-27-2
M. Wt: 170.21 g/mol
InChI Key: MTGUMZRYKWCXGO-UHFFFAOYSA-N
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Description

4-Methyl-6-phenylpyrimidine is an aromatic heterocyclic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-6-phenylpyrimidine can be synthesized through several methods. One common approach involves the condensation of 2-hydrazinyl-4-methyl-6-phenylpyrimidine with 4-methylbenzaldehyde in the presence of glacial acetic acid . Another method includes the cyclization of 3-acylmethylene-4-methyl-6-phenylpyrimidinium bromides using sodium hydrogen carbonate .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound can be produced on a larger scale using optimized versions of the synthetic routes mentioned above. Industrial synthesis typically involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-6-phenylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Methyl-6-phenylpyrimidine involves its interaction with various molecular targets. For instance, its palladium complexes exhibit enhanced binding to bovine serum albumin, suggesting strong protein interactions . These interactions can influence biological pathways and cellular processes, contributing to the compound’s pharmacological effects.

Comparison with Similar Compounds

Uniqueness: 4-Methyl-6-phenylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and undergo electrophilic substitution reactions at specific positions sets it apart from other pyrimidine derivatives.

Q & A

Q. Basic: What are the standard synthetic routes for 4-methyl-6-phenylpyrimidine, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves cyclocondensation reactions using β-diketones or their equivalents with amidines. A common approach is the reaction of 4-methylacetophenone with guanidine derivatives under basic conditions. Key parameters for optimization include:

  • Temperature: Maintain 80–100°C to balance reaction rate and byproduct formation.
  • Catalyst: Use NaOH or KOH (1–2 equiv.) to deprotonate intermediates.
  • Solvent: Ethanol or DMF improves solubility and reaction homogeneity .
    Post-synthesis, recrystallization from ethanol/water mixtures (3:1 v/v) yields pure crystals. Confirmation via melting point (mp ~160–165°C) and HPLC (C18 column, acetonitrile/water mobile phase) ensures purity >95% .

Q. Basic: How is the crystal structure of this compound resolved, and what software tools are recommended?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Steps include:

Data Collection: Use a Bruker SMART CCD diffractometer (MoKα radiation, λ = 0.71073 Å) at 273 K .

Structure Solution: Employ SHELXTL or SHELXL for phase determination via direct methods. These programs handle intensity integration, absorption correction (e.g., SADABS), and refinement .

Validation: Check R-factors (target <0.05 for R₁) and residual electron density (Δρ <0.3 eÅ⁻³). The asymmetric unit contains two independent molecules with torsion angles 29.9° and 45.1° between aromatic rings .

Q. Advanced: How do torsion angles in the crystal lattice influence intermolecular interactions and material properties?

Methodological Answer:
The torsion angles between the pyrimidine and phenyl rings (29.9° and 45.1°) create a non-planar geometry, affecting packing efficiency and hydrogen bonding.

  • Hydrogen-Bond Networks: N–H⋯N interactions (2.89–3.12 Å) form a 3D network, stabilizing the lattice. Symmetry codes (e.g., -x+2, -y, -z+1) define neighbor interactions .
  • Implications: Reduced planarity may lower melting points compared to planar analogs and influence solubility. Computational modeling (DFT at B3LYP/6-311+G(d,p)) can predict these effects .

Q. Advanced: How can contradictions between spectroscopic and crystallographic data be resolved during structural characterization?

Methodological Answer:
Discrepancies often arise from dynamic vs. static structural features:

  • NMR vs. XRD: NMR may average conformers (e.g., ring flipping), while XRD captures static geometry. For this compound, variable-temperature NMR (VT-NMR) at 298–373 K can detect restricted rotation if torsion angles >30° .
  • IR/Raman: Compare experimental spectra (e.g., C–N stretch ~1600 cm⁻¹) with computed spectra (Gaussian 16) to validate crystallographic bond lengths .

Q. Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Key signals include pyrimidine C2 (δ ~165 ppm, ¹³C) and aromatic protons (δ 7.2–8.1 ppm, ¹H). Use DMSO-d₆ for solubility .
  • Mass Spectrometry: ESI-HRMS (m/z 185.23 [M+H]⁺) confirms molecular weight.
  • IR: Identify N–H stretches (3300–3400 cm⁻¹) and aromatic C=C (1500–1600 cm⁻¹) .

Q. Advanced: What strategies improve yield in fluorinated derivatives of this compound?

Methodological Answer:
Fluorination at C4 (e.g., 4-fluoro-6-phenylpyrimidine) requires:

  • Precursors: β-CF₃ aryl ketones under metal-free conditions (CH₃CN, 60°C, 12 hr) yield >85% purity.
  • Catalyst-Free Optimization: Avoid transition metals to reduce side reactions.
  • Purification: Flash chromatography (hexane/ethyl acetate 4:1) isolates fluorinated products. ¹⁹F NMR (δ -110 to -120 ppm) confirms substitution .

Q. Advanced: How does hydrogen-bonding geometry affect the compound’s supramolecular assembly?

Methodological Answer:
Intermolecular N–H⋯N bonds (2.91 Å, 158° angle) create helical chains along the crystallographic axis.

  • Packing Analysis: Use Mercury software to visualize voids (e.g., 19.7% void volume) and assess stability.
  • Thermal Analysis: TGA/DSC shows decomposition at ~250°C, correlating with hydrogen-bond density .

Q. Basic: What are the best practices for handling air-sensitive intermediates during synthesis?

Methodological Answer:

  • Schlenk Techniques: Use nitrogen/vacuum cycles for amidine precursors.
  • Drying Solvents: Store over molecular sieves (3Å) and degas via freeze-pump-thaw.
  • Glovebox Use: For crystallization steps to prevent hydrate formation .

Properties

IUPAC Name

4-methyl-6-phenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c1-9-7-11(13-8-12-9)10-5-3-2-4-6-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTGUMZRYKWCXGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40344632
Record name 4-Methyl-6-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17759-27-2
Record name 4-Methyl-6-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

First, into a recovery flask equipped with a reflux pipe were put 4.90 g of 4-chloro-6-methylpyrimidine, 4.80 g of phenylboronic acid, 4.03 g of sodium carbonate, 0.16 g of bis(triphenylphosphine)palladium(II)dichloride (abbreviation: Pd(PPh3)2Cl2), 20 mL of water, and 10 mL of acetonitrile, and the air in the flask was replaced with argon. This reaction container was heated by irradiation with microwaves (2.45 GHz, 100 W) for 60 minutes. Here, in the flask were further put 2.28 g of phenylboronic acid, 2.02 g of sodium carbonate, 0.082 g of Pd(PPh3)2Cl2, 5 mL of water, and 10 mL of acetonitrile, and the mixture was heated again by irradiation with microwaves (2.45 GHz, 100 W) for 60 minutes. After that, water was added to this solution and extraction with dichloromethane was carried out. The obtained solution of the extract was washed with a saturated sodium carbonate aqueous solution, water, and then with saturated saline, and dried with magnesium sulfate. The solution after drying was filtered. The solvent of this solution was distilled off, and then the obtained residue was purified by silica gel column chromatography using dichloromethane and ethyl acetate as a developing solvent in a volume ratio of 9:1, so that a pyrimidine derivative Hmppm, which was the objective substance, was obtained (orange oily substance, yield of 46%). Note that the irradiation with microwaves was performed using a microwave synthesis system (Discover, manufactured by CEM Corporation). A synthesis scheme (b−1) of Step 1 is shown below.
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
4.8 g
Type
reactant
Reaction Step Six
Quantity
4.03 g
Type
reactant
Reaction Step Seven
Quantity
2.28 g
Type
reactant
Reaction Step Eight
Quantity
2.02 g
Type
reactant
Reaction Step Nine
Name
bis(triphenylphosphine)palladium(II)dichloride
Quantity
0.16 g
Type
catalyst
Reaction Step Ten
Quantity
0.082 g
Type
catalyst
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Twelve
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Twelve

Synthesis routes and methods II

Procedure details

First, in a recovery flask equipped with a reflux pipe were put 4.90 g of 4-chloro-6-methylpyrimidine, 4.80 g of phenylboronic acid, 4.03 g of sodium carbonate, 0.16 g of bis(triphenylphosphine)palladium(II) dichloride (abbreviation: Pd(PPh3)2Cl2), 20 mL of water, and 10 mL of acetonitrile, and the air in the flask was replaced with argon. This reaction container was subjected to irradiation with microwaves (2.45 GHz, 100W) for one hour to be heated. In the flask were further put 2.28 g of phenylboronic acid, 2.02 g of sodium carbonate, 0.082 g of Pd(PPh3)2Cl2, 5 mL of water, and 10 mL of acetonitrile, and the mixture was heated again by irradiation with microwaves (2.45 GHz, 100 W) for one hour. After that, water was added to this solution and extraction with dichloromethane was carried out. The obtained solution of the extract was washed with a saturated sodium carbonate aqueous solution, water, and then with saturated saline, and dried with magnesium sulfate. The solution after drying was filtered. The solvent of this solution was distilled off, and then the obtained residue was purified by silica gel column chromatography using dichloromethane and ethyl acetate as a developing solvent in a volume ratio of 9:1, so that a pyrimidine derivative Hmppm, which was a target substance, was obtained (orange oily substance, yield of 46%). Note that the irradiation with microwaves was performed with a microwave synthesis system (Discover, produced by CEM Corporation). The synthesis scheme of Step 1 is shown in (C-1).
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Six
Quantity
4.8 g
Type
reactant
Reaction Step Seven
Quantity
4.03 g
Type
reactant
Reaction Step Eight
[Compound]
Name
100W
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
2.28 g
Type
reactant
Reaction Step Ten
Quantity
2.02 g
Type
reactant
Reaction Step Eleven
Quantity
0.16 g
Type
catalyst
Reaction Step Twelve
Quantity
0.082 g
Type
catalyst
Reaction Step Thirteen

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Methyl-6-phenylpyrimidine
4-Methyl-6-phenylpyrimidine
4-Methyl-6-phenylpyrimidine
4-Methyl-6-phenylpyrimidine
4-Methyl-6-phenylpyrimidine
4-Methyl-6-phenylpyrimidine

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